4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane is an organic boron compound that belongs to the class of dioxaborolanes. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an octenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired dioxaborolane compound . The reaction conditions often require the presence of a transition metal catalyst, such as palladium or copper, to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a carbon-carbon multiple bond.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl or alkyl halides.
Common Reagents and Conditions
Borylation: Typically involves the use of palladium or copper catalysts and aryl or alkyl halides.
Hydroboration: Requires the presence of transition metal catalysts, such as palladium or rhodium.
Coupling Reactions: Often performed in the presence of a base, such as potassium carbonate, and a palladium catalyst.
Major Products
The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: Employed in the development of boron-containing drugs and therapeutic agents.
Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the octenyl group, commonly used in similar reactions.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Contains a phenylsulfanyl group instead of the octenyl group, used in the synthesis of aryl/heteroaryl derivatives.
Uniqueness
The presence of the octenyl group in 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane provides unique reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
Biological Activity
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane (CAS No. 83947-55-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H27BO2, with a molecular weight of approximately 238.17 g/mol . Its structure includes a dioxaborolane ring which is known to participate in various chemical reactions due to the presence of boron.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a boronic acid derivative. Boron-containing compounds are known for their diverse biological activities including anti-cancer, anti-inflammatory, and antibacterial effects.
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example:
- Mechanism : The compound may induce cell cycle arrest and apoptosis by inhibiting specific signaling pathways involved in cell proliferation .
- Case Study : In vitro studies have shown that similar boronic acid derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes:
- Mechanism : They can interfere with bacterial cell wall synthesis and inhibit essential enzymatic functions.
- Case Study : A study demonstrated that certain boronic acids displayed significant activity against Gram-negative bacteria by disrupting their outer membrane permeability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
Structural Feature | Effect on Activity |
---|---|
Presence of Boron | Essential for enzyme inhibition |
Dioxaborolane Ring | Stabilizes interaction with target enzymes |
Alkene Group | Enhances lipophilicity and membrane penetration |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The lipophilic nature due to the octenyl group may enhance absorption across biological membranes.
- Metabolism : Studies on related compounds suggest that metabolic stability may vary; thus further investigation into its pharmacokinetics is warranted.
Toxicological assessments indicate that while boronic acids generally have low toxicity profiles, specific studies are needed to evaluate the safety of this compound in vivo.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOSGTXAFJZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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